5-Tert-butyl-2-methoxybenzonitrile CAS 85943-30-2 properties
5-Tert-butyl-2-methoxybenzonitrile CAS 85943-30-2 properties
The following technical guide provides an in-depth analysis of 5-Tert-butyl-2-methoxybenzonitrile (CAS 85943-30-2) , a specialized intermediate used in the synthesis of lipophilic pharmacophores and agrochemicals.
CAS: 85943-30-2 | Formula: C₁₂H₁₅NO | MW: 189.26 g/mol
Executive Summary: The Lipophilic Anchor
In modern medicinal chemistry, 5-Tert-butyl-2-methoxybenzonitrile serves as a critical "anchor" motif. It combines three strategic properties:
-
Metabolic Stability: The tert-butyl group at the 5-position sterically hinders the aromatic ring, blocking P450-mediated oxidation at the typically reactive para position relative to the methoxy group.
-
Lipophilicity: It significantly increases the LogP of the parent scaffold, improving membrane permeability for CNS-targeted drugs or intracellular kinase inhibitors.
-
Synthetic Versatility: The nitrile handle (-CN) allows for divergent synthesis into acids, amines, amides, or tetrazoles, making it an ideal late-stage building block.
This compound is frequently utilized in the development of Tyrosine Kinase Inhibitors (TKIs) and GPCR antagonists , where the tert-butyl group occupies hydrophobic pockets within the target protein.
Physicochemical Datasheet
Note: Experimental data for this specific CAS is limited in public repositories. Values below represent a synthesis of supplier data and structural analog predictions.
| Property | Value / Description | Note |
| Appearance | White to pale yellow crystalline solid | Low-melting solid (predicted MP: 45–65°C) |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Insoluble in water due to high lipophilicity |
| Boiling Point | ~140–145°C @ 1–2 mmHg | Predicted based on 2-methoxybenzonitrile analogs |
| LogP | 3.8 ± 0.4 | Highly lipophilic |
| H-Bond Acceptors | 2 (Nitrile N, Methoxy O) | |
| H-Bond Donors | 0 |
Synthetic Pathways & Manufacturing
For research and scale-up, two primary routes are established. Route A is preferred for cost-efficiency, while Route B is used when starting from halogenated precursors.
Route A: The Formylation-Dehydration Sequence (Standard)
This route utilizes the commercially available 4-tert-butylanisole as the starting material. It avoids heavy metal catalysts.[1]
Step 1: Formylation (Duff or Vilsmeier-Haack)
-
Reagents: Hexamethylenetetramine (HMTA), Trifluoroacetic acid (TFA).
-
Mechanism: Electrophilic aromatic substitution ortho to the methoxy group (directed by the strong electron-donating effect of -OMe).
-
Product: 5-tert-butyl-2-methoxybenzaldehyde (CAS 85943-26-6).[2][3][4][5]
Step 2: Oximation
-
Reagents: Hydroxylamine hydrochloride (
), Sodium Acetate, Ethanol/Water. -
Process: Condensation of the aldehyde to form the oxime.
Step 3: Dehydration to Nitrile [6]
-
Reagents: Thionyl Chloride (
) or Acetic Anhydride ( ). -
Outcome: Conversion of the oxime (-CH=NOH) to the nitrile (-CN).
Route B: The Rosenmund-von Braun Cyanation
Used if 2-bromo-4-tert-butylanisole is available.
-
Reagents: CuCN (Copper(I) cyanide), DMF, reflux.
-
Note: Requires high temperatures (~150°C) and rigorous waste management for copper/cyanide residues.
Visualization: Synthetic Workflow
Figure 1: Primary synthetic pathways. Route A (Blue/Green) is preferred for safety and scalability.
Reactivity & Functionalization
The nitrile group in CAS 85943-30-2 is the "reactive warhead." The steric bulk of the tert-butyl group at position 5 does not significantly hinder the nitrile at position 1, as they are meta to each other. However, the ortho-methoxy group provides electron donation, making the nitrile carbon less electrophilic than in unsubstituted benzonitriles.
Key Transformations
-
Hydrolysis to Benzoic Acid:
-
Reduction to Benzylamine:
-
Conditions:
(THF) or / Raney Ni. -
Product: (5-tert-butyl-2-methoxyphenyl)methanamine.
-
Application: Core scaffold for reductive amination in kinase inhibitor synthesis.
-
-
Tetrazole Formation ([3+2] Cycloaddition):
-
Conditions:
, , DMF, 100°C. -
Product: 5-(5-tert-butyl-2-methoxyphenyl)-1H-tetrazole.
-
Application: Bioisostere for carboxylic acids (common in Sartan-type drugs).
-
Visualization: Functional Group Divergence
Figure 2: Divergent synthesis options from the nitrile core.
Handling, Safety, & Stability
Signal Word: WARNING
Hazard Identification
-
Acute Toxicity: Harmful if swallowed or inhaled (Category 4). Nitriles can liberate cyanide ions in vivo, though aromatic nitriles are generally more stable than aliphatic ones.
-
Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).
-
Sensitization: Potential skin sensitizer due to the reactive nature of benzonitriles.
Storage & Stability Protocols
-
Stability: Stable under normal temperatures and pressures.
-
Incompatibilities: Strong oxidizing agents, strong bases, and strong reducing agents.
-
Storage: Store in a cool, dry place under inert atmosphere (
or Ar) if storing for long periods (>6 months) to prevent slow hydrolysis of the nitrile or oxidation of the methoxy group.
Emergency Protocol (Self-Validating)
-
Spill: Do not use water (spreads the chemical). Use sand or vermiculite.
-
Exposure: If inhaled, move to fresh air. If swallowed, do not induce vomiting (risk of aspiration).
References
-
Sigma-Aldrich. (2025).[7] Safety Data Sheet: Methoxybenzonitrile Derivatives. Merck KGaA. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 85943-26-6 (Aldehyde Precursor). Link
-
ChemicalBook. (2024). Synthesis of 5-tert-butyl-2-methoxybenzaldehyde from 4-tert-butylanisole. Link
-
Organic Syntheses. (1950). General Procedure for Nitrile Synthesis via Oxime Dehydration. Org. Synth. Coll. Vol. 3. Link
-
Fluorochem. (2024).[5] Product Analysis: 5-(tert-Butyl)-2-methoxybenzonitrile. Link
Sources
- 1. tert-Butyl nitrite (TBN) [organic-chemistry.org]
- 2. 5-(tert-Butyl)-2-methoxybenzaldehyde | CAS 85943-26-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 85943-26-6|5-(tert-Butyl)-2-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 4. 5-TERT-BUTYL-2-METHOXYBENZALDEHYDE | CymitQuimica [cymitquimica.com]
- 5. 5-TERT-BUTYL-2-METHOXYBENZALDEHYDE | CymitQuimica [cymitquimica.com]
- 6. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents [patents.google.com]
- 7. 5-tert-butyl-2-methoxybenzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
